molecular formula C21H22N2O B12909201 3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline CAS No. 89707-53-9

3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline

Cat. No.: B12909201
CAS No.: 89707-53-9
M. Wt: 318.4 g/mol
InChI Key: MOMIZEIFBIBIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is a complex organic compound that features a piperidine ring, an isoquinoline core, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring. The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline is replaced by the piperidine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoquinoline ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated isoquinoline derivatives.

Scientific Research Applications

3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets. The piperidine ring and isoquinoline core can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-Methylpiperidin-4-yl)oxy)aniline
  • 3-((1-Methylpiperidin-4-yl)oxy)propanenitrile

Uniqueness

3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

89707-53-9

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)oxy-1-phenylisoquinoline

InChI

InChI=1S/C21H22N2O/c1-23-13-11-18(12-14-23)24-20-15-17-9-5-6-10-19(17)21(22-20)16-7-3-2-4-8-16/h2-10,15,18H,11-14H2,1H3

InChI Key

MOMIZEIFBIBIJT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.